molecular formula C14H24ClNO4 B2799886 8-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride CAS No. 2094270-69-4

8-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride

Cat. No.: B2799886
CAS No.: 2094270-69-4
M. Wt: 305.8
InChI Key: APZMBHHSKVFKRX-UHFFFAOYSA-N
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Description

8-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride is a chemical compound with the CAS Number: 2094270-69-4 . It has a molecular weight of 305.8 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4.ClH/c1-13(2,3)19-12(17)10-7-15-8-14(10)5-9(6-14)11(16)18-4;/h9-10,15H,5-8H2,1-4H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 305.8 .

Scientific Research Applications

Photochemical and Thermal Rearrangement of Oxaziridines

This study investigates the photochemical and thermal rearrangements of oxaziridines, providing evidence for stereoelectronic control theory. The research uses spirooxaziridine compounds to demonstrate how the rearrangement leads to specific lactam products, supporting the theory of stereoelectronic control in these chemical processes. The findings are significant for understanding the behavior of oxaziridines in various chemical environments, which could have implications for their application in synthetic chemistry and potentially in drug synthesis where such rearrangements are relevant (Lattes et al., 1982).

Synthesis of the Tropane Alkaloid (+)-Pseudococaine

This research outlines a synthetic approach to creating the tropane alkaloid (+)-pseudococaine, utilizing ring-closing iodoamination. The process involves the conversion of tert-butyl cycloheptene carboxylates to 8-azabicyclo[3.2.1]octane scaffolds, which are then further elaborated to produce (+)-pseudococaine hydrochloride. The methodology provides a new avenue for the synthesis of complex alkaloid structures, which are of interest in medicinal chemistry and drug development due to their biological activities (Brock et al., 2012).

Reaction of Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

This study reports on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products. The research provides insights into the reactivity of spirocyclic compounds with active methylene groups, which is relevant for the synthesis of biologically active heterocyclic compounds. Understanding these reaction pathways can aid in the development of new synthetic methods for heterocyclic chemistry (Moskalenko & Boev, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Properties

IUPAC Name

8-O-tert-butyl 2-O-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4.ClH/c1-13(2,3)19-12(17)10-7-15-8-14(10)5-9(6-14)11(16)18-4;/h9-10,15H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZMBHHSKVFKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC12CC(C2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094270-69-4
Record name 8-tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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